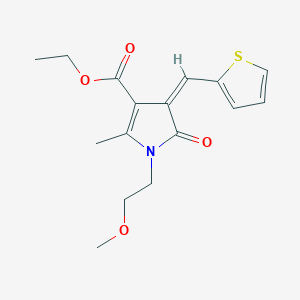
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as ETPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. ETPTC belongs to the pyrrole-3-carboxylate family of compounds and has been synthesized using various methods.
Applications De Recherche Scientifique
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in medicine. Studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has anticancer properties and can inhibit the growth of cancer cells. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate induces apoptosis is still being studied.
Biochemical and Physiological Effects
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have both biochemical and physiological effects. Studies have shown that ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can inhibit the activity of certain enzymes that are involved in cancer cell growth. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to induce apoptosis in cancer cells. ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have a high degree of selectivity towards cancer cells, making it a potentially useful tool for cancer research. However, there are also limitations to using ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments. For example, the exact mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is still not fully understood, which makes it difficult to design experiments to study its effects. In addition, ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has not yet been tested extensively in animal models, which limits its potential applications in medicine.
Orientations Futures
There are several future directions for research on ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of research could focus on further elucidating the mechanism of action of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. This could involve studying the effects of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate on different enzymes and pathways involved in cancer cell growth. Another area of research could focus on testing the efficacy of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in animal models of cancer and other diseases. This could provide valuable information on the potential applications of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate in medicine. Finally, research could also focus on developing new derivatives of ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate with improved selectivity and efficacy.
Méthodes De Synthèse
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction of 2-methoxyethylamine with ethyl 2-oxo-4-(2-thienylmethylene)-butanoate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to obtain ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate. Other methods involve the use of different starting materials and reaction conditions.
Propriétés
Nom du produit |
ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C16H19NO4S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16(19)14-11(2)17(7-8-20-3)15(18)13(14)10-12-6-5-9-22-12/h5-6,9-10H,4,7-8H2,1-3H3/b13-10- |
Clé InChI |
NTIXBGDKWDEMOT-RAXLEYEMSA-N |
SMILES isomérique |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)CCOC)C |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![2-{4-[2-(5-bromo-2-hydroxybenzoyl)carbohydrazonoyl]phenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302282.png)
![N'-{3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302284.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302294.png)
![N'-[(E)-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302295.png)
![N'-(3-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302296.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B302297.png)
![N'-[(E)-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302298.png)
![N'-(4-methoxy-2-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302301.png)